N-(1,1-dioxothiolan-3-yl)-1-propan-2-yl-N-prop-2-enylpyrazole-4-sulfonamide
Description
N-(1,1-dioxothiolan-3-yl)-1-propan-2-yl-N-prop-2-enylpyrazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-propan-2-yl-N-prop-2-enylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c1-4-6-16(12-5-7-21(17,18)10-12)22(19,20)13-8-14-15(9-13)11(2)3/h4,8-9,11-12H,1,5-7,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMVVMNVAUMOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)S(=O)(=O)N(CC=C)C2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-1-propan-2-yl-N-prop-2-enylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base to form the dithiocarbamate intermediate. This intermediate is then subjected to further reactions to introduce the pyrazole and sulfonamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. Solvent selection is critical, as the solubility of reagents and stability of intermediates can significantly impact the efficiency of the synthesis. Common solvents used include ethanol and dimethylformamide (DMF), which provide better results compared to water-dioxane mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-1-propan-2-yl-N-prop-2-enylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-1-propan-2-yl-N-prop-2-enylpyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-propan-2-yl-N-prop-2-enylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: This compound shares the dioxothiolan group and is used as a fungicide.
N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine: Another compound with the dioxothiolan group, used in different chemical applications.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-1-propan-2-yl-N-prop-2-enylpyrazole-4-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
